Tert-butyl 2-amino-4,4,4-trifluorobutanoate
Description
Tert-butyl 2-amino-4,4,4-trifluorobutanoate (CAS 1214787-51-5) is a fluorinated amino acid ester with the molecular formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol . It is characterized by a tert-butyl ester group and a trifluoromethyl substitution on the β-carbon of the butanoate backbone. This compound is produced at high purity (≥97%) and is widely utilized in pharmaceutical research, particularly as a building block for drug candidates requiring enhanced metabolic stability and lipophilicity due to its fluorine substituents .
Properties
IUPAC Name |
tert-butyl 2-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with the glycine Schiff base, which is then alkylated with trifluoromethyl ethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and auxiliaries is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4,4,4-trifluorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include substituted amino acids, oxo derivatives, and coupled products with various organic moieties. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Tert-butyl 2-amino-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways and exert its effects at lower concentrations compared to non-fluorinated analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a family of trifluorobutanoate derivatives, which vary in ester groups and substitution patterns. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | 1007583-54-1 | C₅H₉ClF₃NO₂ | 207.58 | Methyl ester; hydrochloride salt |
| Ethyl (R)-3-amino-4,4,4-trifluorobutanoate | 882424-02-4 | C₆H₁₀F₃NO₂ | 185.14 | Ethyl ester; stereospecific (R-configuration) |
| Tert-butyl 2-amino-4,4,4-trifluorobutanoate | 1214787-51-5 | C₈H₁₄F₃NO₂ | 213.20 | Tert-butyl ester; high lipophilicity |
Key Observations:
- Salt Forms: Methyl 2-amino-4,4,4-trifluorobutanoate is often synthesized as a hydrochloride salt (CAS 1007583-54-1), which improves solubility in polar solvents . In contrast, the tert-butyl analog is typically used in its free base form, prioritizing stability over solubility .
- Stereochemistry: Ethyl (R)-3-amino-4,4,4-trifluorobutanoate (CAS 882424-02-4) highlights the role of stereochemistry, as the R-configuration may influence biological target interactions .
Biological Activity
Tert-butyl 2-amino-4,4,4-trifluorobutanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H11F3N2O2
- Molecular Weight : 227.22 g/mol
- Functional Groups : The compound features an amino group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.
The presence of the trifluoromethyl group enhances the compound's electronic properties, potentially increasing its affinity for biological targets. This modification may also affect its solubility and metabolic stability, making it an interesting candidate for drug development.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanisms of action can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.
- Receptor Binding : It has shown potential to bind selectively to certain receptors, which could modulate signaling pathways relevant to disease states.
Research indicates that the trifluoromethyl group enhances binding affinity due to its electronic characteristics, stabilizing interactions with biological targets .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant enzyme inhibition activity. For instance:
- Inhibition of Metabolic Enzymes : Preliminary investigations suggest that the compound may interact with enzymes involved in amino acid metabolism. The trifluoromethyl group appears to enhance binding affinity compared to non-fluorinated analogs .
Receptor Interaction Studies
The compound's interaction with receptors has also been explored:
- TRPV1 Receptor Antagonism : Similar compounds have been investigated as TRPV1 receptor antagonists. The structure-activity relationship indicates that modifications in the amino group or the trifluoromethyl substituent can significantly impact receptor binding and antagonistic activity .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (S)-2-amino-4,4,4-trifluorobutanoate | Lacks (R)-configuration | Moderate enzyme inhibition |
| Tert-butyl (R)-2-amino-5,5,5-trifluoropentanoate | Similar trifluoromethyl group | Significant receptor binding |
| N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues | Different functional groups | TRPV1 receptor antagonism |
This table illustrates how variations in structure can lead to differences in biological activity. The presence of the trifluoromethyl group in this compound enhances its potential as a bioactive compound compared to others lacking this feature .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Metabolic Stability Testing : Research using Cunninghamella elegans has indicated that the compound is metabolized at a slower rate than non-fluorinated analogs but does not exhibit persistent organofluorine characteristics .
- Drug Development Potential : Given its unique properties and biological activities, this compound is being explored as a candidate for developing new therapeutic agents targeting metabolic diseases and pain management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 2-amino-4,4,4-trifluorobutanoate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using tert-butyl-protected intermediates. For enantiomeric purity, chiral resolution agents like l-phenylethylamine can separate racemic mixtures, as demonstrated in analogous trifluoro-hydroxybutanoic acid syntheses . Reaction temperature and solvent polarity critically affect stereochemical outcomes. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while low temperatures (-20°C to 0°C) minimize racemization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>19</sup>F) to confirm trifluoromethyl and tert-butyl group positioning, and LC-MS to assess purity. For example, <sup>19</sup>F NMR should show a singlet near -60 ppm for the CF3 group, while <sup>1</sup>H NMR should resolve the amine proton as a broad peak at ~5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C8H14F3NO2 requires m/z 231.0943) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Store in airtight containers at -20°C to prevent hydrolysis of the tert-butyl ester. Use explosion-proof equipment and grounded metal containers during transfers, as tert-butyl derivatives are prone to peroxide formation under oxidative conditions . Conduct reactions in fume hoods with inert gas (N2 or Ar) purging to mitigate vapor exposure risks.
Advanced Research Questions
Q. How do researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. For example, trifluoromethyl groups may cause splitting in <sup>13</sup>C NMR due to coupling with fluorine. Validate ambiguous peaks via 2D NMR (e.g., HSQC, HMBC) or spiking experiments with authentic standards. Cross-reference with computational models (DFT-based chemical shift predictions) to resolve structural ambiguities .
Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical intermediates?
- Methodological Answer : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during the formation of the amino ester moiety. For instance, Jacobsen’s thiourea catalysts can induce >90% enantiomeric excess (ee) in analogous β-amino acid syntheses. Alternatively, enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes undesired enantiomers, as shown in kinetic resolutions of trifluorobutanoate esters .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The electron-withdrawing CF3 group increases susceptibility to hydrolysis at the ester linkage. Under basic conditions (pH >10), the tert-butyl ester undergoes rapid saponification, releasing the free acid. In acidic media (pH <3), the amine group may protonate, destabilizing the molecule. Stability studies using accelerated degradation (40°C, 75% RH) coupled with HPLC monitoring are recommended to assess shelf-life .
Q. What role does this compound play in peptide mimetics or prodrug design?
- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS), while the trifluoromethyl group enhances metabolic stability and membrane permeability. For prodrugs, the amino group can be functionalized with self-immolative linkers (e.g., p-aminobenzyl alcohol) for targeted release, as seen in fluorinated antiviral agents .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies arise from varying tert-butyl protection levels and pH. For example, in DMSO, the free amine form is highly soluble (>100 mg/mL), while the tert-butyl-protected form dissolves better in dichloromethane (DCM). Conduct solubility screens at multiple pH values (2–12) using UV-Vis spectroscopy or nephelometry to map solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
